molecular formula C18H13FN4O3 B12220733 7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one

7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one

Cat. No.: B12220733
M. Wt: 352.3 g/mol
InChI Key: GBDYCTFUVDKADA-UHFFFAOYSA-N
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Description

7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-speed ball mill mixers for mechanochemical synthesis, which allows for solvent-free conditions and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects . Additionally, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one is unique due to the presence of the tetrazole group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C18H13FN4O3

Molecular Weight

352.3 g/mol

IUPAC Name

7-[[1-(4-fluorophenyl)tetrazol-5-yl]methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C18H13FN4O3/c1-11-8-18(24)26-16-9-14(6-7-15(11)16)25-10-17-20-21-22-23(17)13-4-2-12(19)3-5-13/h2-9H,10H2,1H3

InChI Key

GBDYCTFUVDKADA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NN=NN3C4=CC=C(C=C4)F

Origin of Product

United States

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